molecular formula C13H15ClN4O B10831230 CL097 (hydrochloride)

CL097 (hydrochloride)

Cat. No.: B10831230
M. Wt: 278.74 g/mol
InChI Key: KTOHDRYYPGXUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CL097 (hydrochloride) is a potent small-molecule agonist of Toll-like receptors 7 and 8 (TLR7/8), with the molecular formula C₁₃H₁₄N₄O·HCl and a molecular weight of 242.28 g/mol (CAS: 1026249-18-2) . It induces pro-inflammatory cytokines (e.g., TNF-α, IL-12) and activates NADPH oxidase in macrophages, leading to enhanced reactive oxygen species (ROS) production upon stimulation with formyl-methionyl-leucyl-phenylalanine (fMLF) . CL097 is used in immunology and oncology research, particularly to study TLR-mediated immune responses and antitumor mechanisms. In vivo, subcutaneous administration (5 mg/kg) in NOD mice enhances antigen-specific cytotoxic T-cell activity, and its efficacy is amplified when combined with CD40 agonists .

Preparation Methods

CL097 (hydrochloride) is synthesized by resuspending the compound with sterile endotoxin-free water. The preparation involves adding 500 µl of water to a 500 µg vial or 5 ml of water to a 5 mg vial, followed by vortexing until completely resuspended . The compound is then aliquoted and stored at -20°C to maintain stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Targets and Mechanisms

CL097’s dual agonism of TLR7 and TLR8 distinguishes it from other TLR-targeting compounds. Below is a comparison with structurally or functionally related hydrochloride compounds:

Table 1: Pharmacological Profiles of CL097 and Similar Compounds

Compound Target(s) Mechanism of Action Key Functional Outcomes References
CL097 (hydrochloride) TLR7/8 Induces NF-κB activation, NADPH oxidase priming ↑ ROS, ↑ pro-inflammatory cytokines (TNF-α, IL-12)
Imiquimod (hydrochloride) TLR7 Activates MyD88-dependent signaling Antiviral, antitumor (topical use)
Resiquimod (R848) TLR7/8 Similar to CL097 but higher TLR8 selectivity Used in vaccine adjuvants, cancer therapy (General knowledge)
Diprovocim TLR pathway (indirect) Activates MAPK/NF-κB pathways Enhances antitumor immunity

Key Differences :

  • TLR Specificity : CL097 activates both TLR7 and TLR8, whereas Imiquimod is TLR7-specific. This dual activation allows CL097 to induce broader immune responses, including enhanced CD8⁺ T-cell cytotoxicity in breast cancer models .
  • Structural Features: Unlike Imiquimod (an imidazoquinoline derivative), CL097’s benzimidazole-like structure may influence receptor binding kinetics and solubility .

Functional and Clinical Data

Table 2: In Vitro and In Vivo Efficacy

Parameter CL097 (hydrochloride) Imiquimod (hydrochloride)
In Vitro EC₅₀ (TLR7/8) 4 μM (TLR8 in HEK293 cells) 0.1–1 μM (TLR7)
ROS Induction ↑ fMLF-stimulated ROS in macrophages Not reported
Cytokine Induction ↑ TNF-α, IL-12, IFN-γ ↑ IFN-α, IL-6
In Vivo Model NOD mice (5 mg/kg, subcutaneous) Topical (5% cream)
Therapeutic Use Preclinical cancer immunotherapy FDA-approved for warts and skin cancer

Notes:

  • CL097’s ability to prime NADPH oxidase (critical for ROS bursts) is unique among TLR agonists .
  • Imiquimod’s clinical approval highlights its safety profile, whereas CL097 remains investigational .

Structural and Solubility Comparisons

Hydrochloride salts improve water solubility, critical for in vivo applications. CL097 is soluble in DMSO (≥60 mg/mL) and stable at -20°C . Similar compounds like Rolapitant Hydrochloride (NK1 antagonist) and Berubicin Hydrochloride (anthracycline derivative) also leverage hydrochloride formulations for enhanced bioavailability .

Research Implications and Limitations

  • Advantages of CL097 : Dual TLR7/8 activation broadens its utility in studying innate and adaptive immunity cross-talk. Its ROS-enhancing activity is valuable for oxidative stress research .
  • Limitations: Limited data on long-term toxicity and pharmacokinetics. Comparatively, Imiquimod has well-characterized safety but narrower target specificity.

Biological Activity

CL097 (hydrochloride) is a potent agonist of Toll-like receptors (TLRs), specifically TLR7 and TLR8, which are critical components of the innate immune system. This compound, a derivative of the imidazoquinoline family, has garnered attention for its ability to modulate immune responses, making it a candidate for therapeutic applications in cancer and infectious diseases.

  • CAS Number : 1026249-18-2
  • Molecular Formula : C₁₃H₁₄N₄O • HCl
  • Molecular Weight : 278.74 g/mol
  • Solubility : 1 mg/ml in water

CL097 primarily acts as a TLR7 agonist , with significant activity also directed towards TLR8. Upon activation, these receptors initiate several downstream signaling pathways, notably the NF-κB and IRF pathways, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. This action is crucial for enhancing antiviral responses and stimulating immune cell activation, particularly plasmacytoid dendritic cells (pDCs) which play a pivotal role in orchestrating immune responses against pathogens and tumors .

Comparative Potency

CL097 has been shown to be more potent than other TLR7/8 agonists such as Gardiquimod and Imiquimod in activating human TLR7. However, it is less effective as a TLR8 agonist compared to compounds like CL075 . The following table summarizes the comparative potency of CL097 with other known agonists:

CompoundTLR7 Activity (EC50)TLR8 Activity (EC50)
CL0970.1 μM4 μM
GardiquimodHigher than CL097N/A
ImiquimodLower than CL097N/A
CL075N/AHigher than CL097

Cellular Assays and Biological Activity

The biological activity of CL097 has been verified through various cellular assays utilizing HEK293 cells engineered to express human or mouse TLRs. The absence of bacterial contamination has been confirmed using HEK-Blue™ reporter cells that detect lipoproteins and endotoxins .

Activation of Immune Cells

In studies involving primary immune cells, CL097 effectively induced the activation of pDCs, leading to enhanced production of IFN-α and other cytokines. This effect was assessed through ELISA assays measuring cytokine levels post-stimulation with varying concentrations of CL097 .

Case Studies

Recent research has highlighted the potential of CL097 in therapeutic contexts:

  • Cancer Therapy : A study demonstrated that treatment with CL097 significantly increased pDC activation in murine models, resulting in enhanced anti-tumor immunity. The mechanism involved the upregulation of co-stimulatory molecules on dendritic cells and increased production of type I interferons .
  • Autoimmune Disorders : Another investigation explored the role of TLR7 in lupus pathogenesis, revealing that enhanced signaling through TLR7 due to genetic mutations could be modulated by compounds like CL097. This suggests potential applications for managing autoimmune conditions by regulating TLR7 activity .

Research Findings

Recent studies have elucidated the cellular mechanisms by which CL097 exerts its effects:

  • Endosomal Dynamics : Research indicates that CL097 induces actin comet formation on endosomes in HeLa cells, facilitating the recruitment of NLRP3 inflammasome components, which are critical for inflammatory responses .
  • TLR Signaling Pathways : Activation of TLR7 by CL097 leads to significant NF-κB activation, promoting inflammatory cytokine production essential for effective immune responses against viral infections .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie CL097’s activation of TLR7/8, and how can these pathways be experimentally validated?

CL097 activates TLR7/8 by binding to endosomal receptors, triggering downstream signaling via MyD88 and NF-κB, which induces pro-inflammatory cytokines (e.g., TNF-α, IL-6) and NADPH oxidase-dependent ROS production . To validate:

  • TLR specificity : Use TLR7/8-knockout cells or selective inhibitors (e.g., IRS661 for TLR7) in HEK293-TLR7/8 reporter systems .
  • Pathway analysis : Measure phosphorylated IκBα or nuclear translocation of NF-κB via immunofluorescence/Western blot .
  • ROS quantification : Employ fluorescent probes (e.g., DCFDA) or lucigenin-based assays in fMLF-stimulated neutrophils .

Q. Which experimental models are most appropriate for studying CL097’s immunomodulatory effects?

  • In vitro :
    • Human/murine macrophages or neutrophils for cytokine/ROS profiling .
    • HEK293-TLR7/8-transfected cells for receptor-specific activity .
  • Ex vivo : Patient-derived CD8+ T cells (e.g., breast cancer or sepsis models) to assess cytotoxicity and cytokine secretion .
  • In vivo : Murine vaccination models (e.g., OVA immunization) to compare adjuvant efficacy with CpG, focusing on CD4+/CD8+ T cell expansion .

Q. How should researchers quantify CL097-induced cytokine expression in immune cells?

  • qPCR : Use the 2^-ΔΔCt method with reference genes (e.g., GAPDH) for relative quantification of TNF-α, IL-6, or IFN-γ .
  • ELISA/Flow cytometry : Validate protein levels in culture supernatants or intracellular staining .
  • Normalization : Include unstimulated controls and TLR-specific agonists (e.g., imiquimod for TLR7) to confirm pathway specificity .

Advanced Research Questions

Q. How can contradictory data on CL097’s adjuvant efficacy (e.g., vs. CpG) be resolved experimentally?

Studies show CL097 induces weaker CD4+ T cell expansion than CpG due to NO/PGE2-mediated apoptosis . To address discrepancies:

  • Dose optimization : Titrate CL097 (e.g., 0.2–5 μg/mL) in DC-T cell co-cultures to balance activation vs. toxicity .
  • Inhibitor screens : Use L-NMMA (NOS inhibitor) and indomethacin (COX inhibitor) to rescue T cell viability .
  • Temporal analysis : Monitor T cell dynamics at early (≤4 days) and late (≥11 days) stages post-stimulation .

Q. What methodologies elucidate CL097’s role in autophagy-mediated HIV inhibition?

CL097 activates TLR8 to induce autophagy via CYP27B1/VDR, reducing HIV replication . Key approaches:

  • Gene silencing : Knock down Beclin-1 or ATG5 via siRNA to disrupt autophagosome formation .
  • Lysosomal inhibition : Use bafilomycin A1 to block autophagosome-lysosome fusion and assess viral load .
  • Vitamin D modulation : Treat cells with 1,25-dihydroxyvitamin D3 to enhance VDR-dependent autophagy .

Q. How does CL097 enhance CD8+ T cell cytotoxicity in cancer models, and what controls are essential?

CL097 upregulates perforin, granzyme B, and IFN-γ in CD8+ T cells via TLR7 . Experimental design:

  • Direct vs. indirect co-cultures : Compare target cell lysis (e.g., MCF-7) in systems with/without cell-contact .
  • HLA-restricted controls : Use HLA-mismatched target cells to confirm antigen-specific killing .
  • Exhaustion markers : Monitor PD-1/CTLA-4 expression to rule out T cell dysfunction .

Q. What experimental strategies validate NADPH oxidase as the primary source of CL097-induced ROS?

  • Pharmacological inhibition : Pretreat cells with diphenyleneiodonium (DPI) or apocynin to block NADPH oxidase .
  • Genetic models : Use p47phox-deficient neutrophils to assess ROS dependency .
  • Subcellular localization : Confocal microscopy with NOX2/gp91phox antibodies to confirm enzyme activation .

Q. How should researchers address variability in CL097’s effects across immune cell subsets?

  • Single-cell RNA-seq : Profile TLR7/8 expression heterogeneity in PBMCs or sorted T cell/macrophage populations .
  • Cytokine multiplexing : Compare IL-1β, IL-8, and TNF-α secretion patterns in macrophages vs. neutrophils .
  • Dose-response curves : Establish cell type-specific EC50 values for ROS/cytokine induction .

Q. Methodological Best Practices

  • Controls : Include TLR7/8-negative cells, inactive analogs (e.g., CL075 for TLR7 specificity), and vehicle (DMSO) controls .
  • Data normalization : Express ROS/cytokine data as fold-change relative to unstimulated cells .
  • Statistical rigor : Use ANOVA with Dunnett’s test for multi-group comparisons and report effect sizes (e.g., Cohen’s d) .

Properties

Molecular Formula

C13H15ClN4O

Molecular Weight

278.74 g/mol

IUPAC Name

2-(ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine;hydrochloride

InChI

InChI=1S/C13H14N4O.ClH/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10;/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17);1H

InChI Key

KTOHDRYYPGXUNP-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC2=C(N1)C(=NC3=CC=CC=C32)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.